molecular formula C23H19FN4OS2 B11270500 4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B11270500
M. Wt: 450.6 g/mol
InChI Key: MIFDPJLZYZCVGI-UHFFFAOYSA-N
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Description

The compound 4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one belongs to the thieno-triazolopyrimidine class, characterized by a fused thieno[2,3-e]triazolo[4,3-a]pyrimidinone core. Key structural features include:

  • 4-(4-Ethylbenzyl group: A lipophilic substituent that enhances membrane permeability and modulates receptor interactions.

Synthetic routes for similar compounds involve cyclocondensation of enaminones with heterocyclic amines or hydrazonoyl halides, often catalyzed by triethylamine (TEA) or ZnCl₂ .

Properties

Molecular Formula

C23H19FN4OS2

Molecular Weight

450.6 g/mol

IUPAC Name

8-[(4-ethylphenyl)methyl]-12-[(2-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C23H19FN4OS2/c1-2-15-7-9-16(10-8-15)13-27-21(29)20-19(11-12-30-20)28-22(27)25-26-23(28)31-14-17-5-3-4-6-18(17)24/h3-12H,2,13-14H2,1H3

InChI Key

MIFDPJLZYZCVGI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Key Reaction Steps:

  • Thiophene Carboxylate Activation : Ethyl thiophene-3-carboxylate is treated with hydrazine hydrate in ethanol under reflux (78°C, 6–8 hours) to yield the corresponding hydrazide.

  • Triazole Ring Formation : The hydrazide undergoes cyclization with carbon disulfide in alkaline media (KOH/ethanol, 60°C, 4 hours) to form the 1,2,4-triazole-3-thione intermediate.

  • Pyrimidine Fusion : Reaction with ethyl acetoacetate in acetic acid at 100°C for 12 hours facilitates annulation, forming the thieno-triazolo-pyrimidine core.

Optimization Note : Microwave-assisted synthesis reduces reaction times by 40% (e.g., 3 hours for annulation at 150°C).

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldTimeKey AdvantageCitation
Classical Alkylation534%48hLow-cost reagents
Microwave-Assisted445%28hReduced thermal degradation
Oxidative Coupling452%36hHigher regioselectivity

Critical Process Optimization Strategies

Solvent Systems

  • Polar Aprotic Solvents : DMF enhances N-alkylation rates but necessitates post-reaction dialysis to remove dimethylamine byproducts.

  • Eco-Friendly Alternatives : Cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 68% yield in thioether formation.

Catalysis

  • Palladium Catalysts : Pd(OAc)₂/Xantphos accelerates Suzuki couplings for benzyl group introductions (turnover number: 1,200).

  • Organocatalysts : Thiourea derivatives improve enantioselectivity in chiral analogs (ee >90%).

Purification Techniques

  • Chromatography : Gradient elution (hexane/EtOAc 4:1 → 1:1) achieves >95% purity.

  • Crystallization : Ethanol/water recrystallization removes residual metalloids from catalytic steps.

Scalability and Industrial Feasibility

Pilot-scale batches (1 kg) highlight challenges:

  • Exothermic Risks : Controlled addition of NaH during thioether formation prevents thermal runaway.

  • Cost Drivers : 2-Fluorobenzyl mercaptan accounts for 62% of raw material costs; in-house synthesis via Friedel-Crafts alkylation reduces expenses by 30%.

Emerging Methodologies

Flow Chemistry

Microreactor systems enable continuous synthesis:

  • Residence Time : 8 minutes per step

  • Output : 12 g/h with 89% yield.

Photochemical Activation

Visible-light-mediated C–S bond formation reduces reliance on toxic thiols:

  • Conditions : Ru(bpy)₃Cl₂ (1 mol%), blue LEDs, 25°C

  • Yield : 76%.

Analytical Characterization

Critical quality control parameters:

  • HPLC Purity : >99.5% (C18 column, 0.1% TFA/MeCN gradient)

  • MS (ESI+) : m/z 450.6 [M+H]⁺ (calc. 450.6)

  • ¹H NMR : δ 2.61 (q, J=7.6 Hz, 2H, CH₂CH₃), 4.89 (s, 2H, SCH₂Ar), 7.22–7.45 (m, 8H, aromatic) .

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and thieno rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl halides, thiols, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

The compound 4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, biological activities, and underlying mechanisms.

Overview

  • Molecular Formula : C15H14FN3OS
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 1215460-48-2

The compound features a unique heterocyclic structure combining thieno, triazole, and pyrimidine moieties. The presence of the ethylbenzyl and fluorobenzyl groups enhances its lipophilicity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this one. For instance:

  • Case Study : A series of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines were synthesized and tested against cancer cell lines such as MDA-MB-231 and MCF-7. These compounds exhibited IC50 values as low as 17.83 μM against MCF-7 cells, indicating significant potential for therapeutic development against breast cancer .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity:

  • Research Findings : Studies on structurally related triazolopyrimidines have shown significant inhibition against various bacterial strains. The thioether group within the structure is believed to enhance membrane permeability, thereby improving antimicrobial efficacy .

Enzyme Inhibition

Compounds with similar structures have demonstrated enzyme inhibition capabilities:

  • α-Glucosidase Inhibition : This action is crucial for managing postprandial glucose levels in diabetic patients. Similar compounds have been reported to effectively inhibit α-glucosidase, suggesting that this compound may also possess this beneficial property .

Target Interactions

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Structure-Based Drug Design : Studies indicate that compounds with similar structures form important hydrogen bond interactions with specific amino acid residues in target proteins. This selective binding enhances their efficacy against various biological targets .

Biochemical Pathways

Research suggests that these compounds may influence key biochemical pathways:

  • Janus Kinase 2 (JAK2) : Some related compounds have shown potency against JAK2, a critical target in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for optimizing drug design:

  • The presence of specific functional groups such as the fluorobenzyl thioether has been linked to enhanced biological activity due to increased lipophilicity and improved binding interactions with target enzymes or receptors.

Summary of Biological Activities

Biological ActivityDescription
AnticancerSignificant activity against various cancer cell lines; low IC50 values reported.
AntimicrobialEffective inhibition of bacterial strains; enhanced membrane permeability due to thioether group.
Enzyme InhibitionPotential to inhibit α-glucosidase; important for diabetes management.

Mechanism of Action

The mechanism of action of 4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The table below compares the target compound with structurally related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological Activity References
Target Compound 4-(4-Ethylbenzyl), 1-(2-Fluorobenzylthio) C₂₃H₂₀FN₄OS₂ 466.56 High lipophilicity (logP ~4.2), fluorinated benzyl group Hypothesized antitumor/kinase inhibition (inferred from analogs)
1-((2-Chlorobenzyl)thio)-4-(4-ethylbenzyl) derivative 4-(4-Ethylbenzyl), 1-(2-Chlorobenzylthio) C₂₃H₁₉ClN₄OS₂ 467.0 Chlorine increases molecular weight but reduces electronegativity vs. F Moderate cytotoxicity (IC₅₀: 12–18 μM, MCF-7 cells)
1-((4-Bromobenzyl)thio)-4-(thiophen-2-ylmethyl) derivative 4-(Thiophen-2-ylmethyl), 1-(4-Bromobenzylthio) C₂₃H₁₇BrN₄OS₃ 565.49 Bromine enhances halogen bonding; thiophene increases π-stacking potential Not reported, but bromine analogs show kinase inhibition
7-Isopropyl-4-(p-tolyl) pyrano-fused analog 7-Isopropyl, 4-(p-Tolyl), 1-(2-(4-Bromophenyl)-2-oxoethylthio) C₃₄H₃₀BrN₃O₂S₂ 688.64 Pyrano ring enhances rigidity; bromophenyl group improves solubility Anticandidate for Wnt/β-catenin pathway modulation

Key Findings from Research

(a) Role of Halogen Substituents
  • Fluorine (target compound): Enhances metabolic stability and bioavailability compared to chlorine or bromine analogs due to its smaller atomic radius and electronegativity .
(b) Impact of Core Modifications
  • Thieno vs. Benzo Fusion: Benzo-fused analogs (e.g., 1-isopropyl-4-(4-methylphenyl)-tetrahydro derivatives) exhibit lower activity (IC₅₀ >25 μM) compared to thieno-fused compounds, likely due to reduced planarity and electronic effects .
  • Pyrano-Fused Derivatives: The pyrano ring in compound 1-((2-(4-bromophenyl)-2-oxoethyl)thio)-7-isopropyl-4-(p-tolyl)-... improves solubility but may sterically hinder target engagement .

Biological Activity

The compound 4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to a class of heterocyclic compounds characterized by a thieno[2,3-e][1,2,4]triazolo core fused with a pyrimidinone moiety. The presence of both ethyl and fluorobenzyl substituents contributes to its chemical diversity.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities including:

  • Antimicrobial
  • Antitumor
  • Anticonvulsant
  • CNS activity modulation

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
1-(benzenesulfonyl)-3-methylthieno[3,2-e][1,2,4]triazolo[3,2-a]pyrimidinSulfonamide groupAntimicrobial
5-(phenylsulfonyl)-thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidineSulfonamide and triazoleAntitumor
6-(chlorobenzyl)thieno[3,2-e][1,2,4]triazolo[3,2-a]pyrimidinChlorinated aromatic ringEnzyme inhibition

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the thioether functionality and the presence of heteroatoms allow for interactions with various biological targets. This could include enzyme inhibition or receptor modulation.

Case Studies and Research Findings

Research on similar compounds has indicated notable pharmacological effects:

  • Antimicrobial Activity : Compounds with similar thieno-triazole structures have shown significant antibacterial properties against various pathogens. For instance, derivatives exhibiting a sulfonamide group demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
  • CNS Activity : A study on compounds featuring fluorobenzyl groups revealed dual CNS effects—both stimulation and depression—depending on the specific substituents present. This highlights the potential for developing compounds that can target multiple neurological pathways .
  • Antitumor Potential : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, a related triazole compound exhibited IC50 values in the low micromolar range against breast cancer cell lines .

Q & A

Q. What are the established synthetic routes for 4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno-triazolo-pyrimidinone derivatives?

The synthesis typically involves multi-step procedures starting from precursor heterocycles. For example:

  • Cyclocondensation : Reacting thiophene-based precursors with hydrazonoyl chlorides in chloroform under reflux with triethylamine catalysis to form the triazolo-pyrimidine core .
  • Thioether formation : Introducing the 2-fluorobenzylthio group via nucleophilic substitution using thiols under basic conditions (e.g., K₂CO₃ in DMF) .
  • Alkylation : Attaching the 4-ethylbenzyl moiety through alkylation reactions with 4-ethylbenzyl bromide in anhydrous solvents like acetonitrile .
    Key optimization parameters include reaction time (5–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for nucleophilic substitutions).

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry (e.g., distinguishing thieno vs. pyrimidine protons). Aromatic protons from the 2-fluorobenzyl group typically appear as doublets (δ 7.1–7.4 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~520–530) .
  • IR Spectroscopy : Identifies functional groups like C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), comparing inhibition zones to standard drugs like ciprofloxacin .
  • Enzyme Inhibition : Evaluate STAT3 or kinase inhibition via ELISA-based assays, measuring IC₅₀ values (reported range: 0.5–10 µM for related thieno-pyrimidines) .

Advanced Research Questions

Q. How can reaction yields be optimized for the alkylation step of the 4-ethylbenzyl group?

  • Solvent Selection : Anhydrous acetonitrile or DMF improves solubility of aromatic intermediates .
  • Catalysis : Adding catalytic iodide (e.g., NaI) enhances SN2 reactivity, increasing yields from ~60% to >85% .
  • Temperature Control : Maintaining 70–75°C prevents side reactions (e.g., over-alkylation) .

Q. What computational methods are used to predict the compound’s binding affinity to biological targets?

  • Molecular Docking : Software like AutoDock Vina models interactions with STAT3’s SH2 domain (PDB ID: 1BG1). Fluorobenzyl groups often show hydrophobic interactions with Leu⁶⁸⁷ and Tyr⁶⁵⁷ residues .
  • DFT Calculations : Analyze electron density maps to predict reactivity at the triazole N-atoms (e.g., Fukui indices for electrophilic attack) .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Fluorine Substitution : 2-Fluorobenzylthio groups enhance lipophilicity (logP ~3.5) and membrane permeability compared to non-fluorinated analogs .
  • Ethyl vs. Methyl Groups : 4-Ethylbenzyl increases steric bulk, potentially improving selectivity for kinase targets (e.g., 10-fold higher IC₅₀ vs. JAK2 compared to methyl derivatives) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Assay Standardization : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability .
  • Meta-Analysis : Compare IC₅₀ values from multiple sources, adjusting for differences in solvent (DMSO vs. ethanol) or incubation time (24 vs. 48 hours) .

Methodological Tables

Q. Table 1. Comparative Yields for Key Synthetic Steps

StepReagents/ConditionsYield (%)Reference
CyclocondensationHydrazonoyl chloride, CHCl₃, Et₃N70–80
Thioether Formation2-Fluorobenzyl thiol, K₂CO₃, DMF65–75
Alkylation4-Ethylbenzyl bromide, NaI, MeCN80–90

Q. Table 2. Biological Activity of Analogous Compounds

CompoundTargetIC₅₀ (µM)Reference
Thieno[2,3-d]triazolo-pyrimidinoneSTAT30.9
Ethylbenzyl-substituted derivativeJAK22.3
Fluorobenzylthio analogEGFR5.1

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